Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentakis(3,3,3-trifluoropropyl)-
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Overview
Description
Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentakis(3,3,3-trifluoropropyl)-, is a complex organosilicon compound belonging to the siloxane family. This compound is characterized by its unique structure, which includes a cyclopentasiloxane core with multiple trifluoropropyl groups attached to it. It is known for its exceptional thermal stability, low surface tension, and hydrophobic properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentakis(3,3,3-trifluoropropyl)- typically involves the following steps:
Hydrolysis and Condensation: The starting materials, such as dimethylchlorosilane and trifluoropropylchlorosilane, undergo hydrolysis to form silanol groups, which then condense to form siloxane bonds.
Polymerization: The resulting silanol groups polymerize to form the cyclopentasiloxane core structure.
Functionalization: The cyclopentasiloxane core is then functionalized with trifluoropropyl groups through a series of substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure the formation of the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentakis(3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane oxides.
Reduction: Reduction reactions can be used to modify the trifluoropropyl groups.
Substitution: Substitution reactions can introduce different functional groups onto the cyclopentasiloxane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired functional group.
Major Products Formed:
Siloxane Oxides: Resulting from oxidation reactions.
Modified Trifluoropropyl Groups: Resulting from reduction reactions.
Functionalized Siloxanes: Resulting from substitution reactions.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the study of cell membranes and biomimetic systems.
Medicine: Utilized in drug delivery systems and medical implants due to its biocompatibility.
Industry: Applied in the production of coatings, sealants, and lubricants.
Mechanism of Action
The mechanism by which Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentakis(3,3,3-trifluoropropyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound's hydrophobic nature allows it to interact with lipid bilayers, altering membrane properties and facilitating the delivery of therapeutic agents. Additionally, its thermal stability and low surface tension make it suitable for use in various industrial processes.
Comparison with Similar Compounds
Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentavinyl-: Similar structure but with vinyl groups instead of trifluoropropyl groups.
Trifluoropropyl Methylsiloxane: Contains trifluoropropyl groups but lacks the cyclopentasiloxane core.
Uniqueness: Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentakis(3,3,3-trifluoropropyl)- is unique due to its combination of a cyclopentasiloxane core with multiple trifluoropropyl groups, providing exceptional thermal stability and hydrophobic properties that are not found in other similar compounds.
Properties
CAS No. |
2063-78-7 |
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Molecular Formula |
C20H35F15O5Si5 |
Molecular Weight |
780.9 g/mol |
IUPAC Name |
2,4,6,8,10-pentamethyl-2,4,6,8,10-pentakis(3,3,3-trifluoropropyl)-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
InChI |
InChI=1S/C20H35F15O5Si5/c1-41(11-6-16(21,22)23)36-42(2,12-7-17(24,25)26)38-44(4,14-9-19(30,31)32)40-45(5,15-10-20(33,34)35)39-43(3,37-41)13-8-18(27,28)29/h6-15H2,1-5H3 |
InChI Key |
DCWFTTYGOKYOOE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)CCC(F)(F)F)(C)CCC(F)(F)F)(C)CCC(F)(F)F)(C)CCC(F)(F)F)CCC(F)(F)F |
Origin of Product |
United States |
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